(R)-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine
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Overview
Description
®-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a dichlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloro-5-fluorobenzene and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully hydrogenated compound.
Scientific Research Applications
®-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine: The enantiomer of the compound with potentially different biological activity.
2-(2,4-Dichlorophenyl)pyrrolidine: Lacks the fluorine substituent, which may affect its reactivity and properties.
2-(2,4-Dichloro-5-methylphenyl)pyrrolidine: Substituted with a methyl group instead of fluorine.
Uniqueness
®-2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2FN |
---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
(2R)-2-(2,4-dichloro-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-7-5-8(12)9(13)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m1/s1 |
InChI Key |
CRUYFXMBNOTTNI-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2Cl)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
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